molecular formula C6H9ClN2 B1587971 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole CAS No. 852227-86-2

5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

Cat. No. B1587971
CAS RN: 852227-86-2
M. Wt: 144.6 g/mol
InChI Key: SGEZKPNUNBVVLB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .


Synthesis Analysis

The synthesis of 5-(chloromethyl)furfural (CMF) from biomass-derived carbohydrates has been reviewed. CMF is extracted in situ using immiscible organic solvents, allowing for an easy product separation .


Molecular Structure Analysis

The molecular structure of 5-(chloromethyl)furfural consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .


Chemical Reactions Analysis

5-(Chloromethyl)furfural can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct .


Physical And Chemical Properties Analysis

5-(Chloromethyl)furfural is a colorless liquid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Bio-Platform Molecules

5-(chloromethyl)-1,3-dimethyl-1H-pyrazole: can be utilized in the synthesis of bio-platform molecules like 5-chloromethyl furfural (CMF) . CMF is a valuable compound that can be derived from carbohydrates using microwave heating in a biphasic reaction system . This process is significant for the sustainable and cheap production of bio-derived chemicals, avoiding competition with food production and ideally sourced from waste streams.

Chloromethylation of Aromatic Compounds

This compound serves as a catalyst in the chloromethylation of aromatic compounds, which are key intermediates for the transformation into a variety of fine chemicals, polymers, and pharmaceuticals . The chloromethylation process is crucial for creating these intermediates efficiently and under mild conditions.

Antimicrobial Agent Synthesis

5-(chloromethyl)-1,3-dimethyl-1H-pyrazole: is used as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which exhibit antibacterial activity. This application is particularly relevant in the development of novel antimicrobial agents.

Polymerization Initiator

The compound has been studied as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of end-functional polystyrene (PSt) . This application is important for obtaining polymers with controlled molecular weights and narrow molecular weight distributions, which are essential for creating various optical and electronic polymers.

Hyper Cross-Linked Polymers (HCPs)

It plays a role in the synthesis of HCPs, which are porous materials with a high surface area, good porosity, and low density . HCPs have applications in environmental pollution solutions, catalysis, and energy crisis management due to their efficient adsorption properties and reusability.

Blanc Chloromethylation

The compound can be involved in the Blanc chloromethylation reaction, which forms chloromethyl arenes from aromatic rings . This reaction is significant for the production of chloromethyl arenes, which are useful in various chemical syntheses.

Mechanism of Action

The Blanc chloromethylation is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. The reaction is catalyzed by Lewis acids such as zinc chloride .

Safety and Hazards

5-(Chloromethyl)furfural should be handled with caution. It can absorb through gloves and stain the skin a dark brown black color. The health implications of dermal CMF exposure are unclear .

Future Directions

The synthesis of renewable transportation fuel 2,5-dimethylfuran (DMF) from biomass is a promising solution for efficient alleviating the dependence on the petroleum-derived commodities .

properties

IUPAC Name

5-(chloromethyl)-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEZKPNUNBVVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406903
Record name 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

CAS RN

852227-86-2
Record name 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to example 48b starting from (2,5-dimethyl-2H-pyrazol-3-yl)-methanol (778 mg) and thionyl chloride (2.35 ml). Yield: 900 mg.
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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